molecular formula C11H12ClNS B8628201 (5-Chloro-3-methyl-benzo[b]thiophen-2-ylmethyl)methylamine

(5-Chloro-3-methyl-benzo[b]thiophen-2-ylmethyl)methylamine

Cat. No.: B8628201
M. Wt: 225.74 g/mol
InChI Key: GIONHCBFUNVUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-3-methyl-benzo[b]thiophen-2-ylmethyl)methylamine is a useful research compound. Its molecular formula is C11H12ClNS and its molecular weight is 225.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

1-(5-chloro-3-methyl-1-benzothiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C11H12ClNS/c1-7-9-5-8(12)3-4-10(9)14-11(7)6-13-2/h3-5,13H,6H2,1-2H3

InChI Key

GIONHCBFUNVUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde (5.10 g, 24.2 mmol) was added a solution of 2 M methylamine in methanol (81 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue taken up in ethanol (81 mL). The solution was cooled to 0° C., NaBH4 (1.37 g, 36.3 mmol) was added in one portion, and stirring was continued overnight. The mixture was concentrated under reduced pressure and the residue was combined with 1 M NaOH (200 mL). The mixture was extracted with diethyl ether (3×150 mL). The combined organics were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to the title compound (4.83 g, 88%) as a pale yellow oil which crystallized under vacuum: 1H NMR (300 MHz, CDCl3) δ 7.69-7.59 (m, 2H), 7.25 (m, 1H), 3.96 (s, 2H), 2.50 (s, 3H), 2.31 (s, 3H).
Quantity
5.1 g
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reactant
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0 (± 1) mol
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81 mL
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1.37 g
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Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-3-methyl-benzo[b]thiophene (4.98 g, 27.3 mmol) in THF (50 mL) at −40° C. was added n-butyllithium (18.7 mL of a 1.6 M solution in hexanes, 30.0 mmol) dropwise. The resulting yellow solution was stirred for 1 h and then DMF (6.3 mL, 81.9 mmol) was added in one portion. The solution was warmed slowly to room temperature and stirred overnight. Saturated aqueous NH4Cl was added and the mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (6.62 g, 89%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.85 (s, 1H), 7.79 (d, J=8.7 Hz, 1H), 7.46 (dd, J=8.7, 2.0 Hz, 1H), 2.74 (s, 3H).
Quantity
4.98 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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50 mL
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solvent
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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6.3 mL
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0 (± 1) mol
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Reaction Step Three
Yield
89%

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